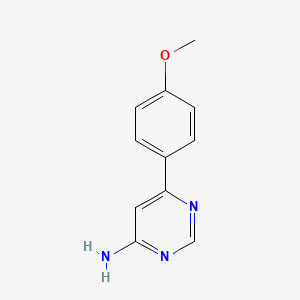

6-(4-Methoxyphenyl)pyrimidin-4-amine

Overview

Description

6-(4-Methoxyphenyl)pyrimidin-4-amine is a compound used in the synthesis of carbamothiolacrylamides as selective EP2 antagonists in the treatment of neurodegenerative peripheral diseases . It’s also used in the preparation of PARP-1 inhibitors .

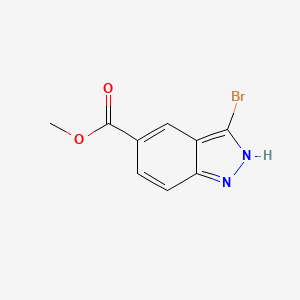

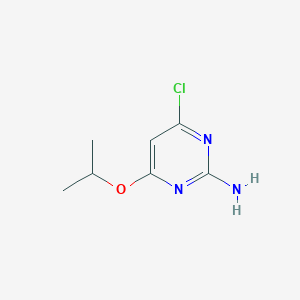

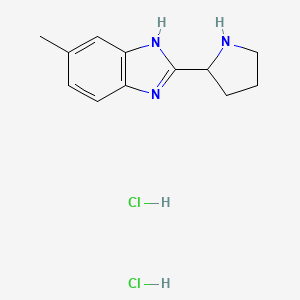

Molecular Structure Analysis

The molecular structure of 6-(4-Methoxyphenyl)pyrimidin-4-amine is represented by the InChI code1S/C11H11N3O/c1-15-9-4-2-8(3-5-9)10-6-11(12)14-7-13-10/h2-7H,1H3,(H2,12,13,14) . The molecular weight of this compound is 201.23 . Physical And Chemical Properties Analysis

6-(4-Methoxyphenyl)pyrimidin-4-amine is a powder with a molecular weight of 201.23 . Its IUPAC name is 6-(4-methoxyphenyl)-4-pyrimidinamine .Scientific Research Applications

Anti-inflammatory Applications

Pyrimidine derivatives, including 6-(4-Methoxyphenyl)pyrimidin-4-amine , have been studied for their anti-inflammatory properties. These compounds can inhibit the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . This makes them potential candidates for developing new anti-inflammatory drugs.

Anticancer Properties

The structure of 6-(4-Methoxyphenyl)pyrimidin-4-amine allows it to be used in the synthesis of compounds that inhibit Aurora kinase A, an enzyme implicated in cancer cell proliferation . By inhibiting this kinase, these derivatives can reduce clonogenicity, arrest the cell cycle at the G2/M phase, and induce caspase-mediated apoptotic cell death in cancer cells .

Antiviral Therapeutics

Compounds with pyrimidine structures have shown promise as antiviral agents. Derivatives of 6-(4-Methoxyphenyl)pyrimidin-4-amine could potentially be modified to enhance their antiviral activity against viruses such as the Newcastle disease virus, offering a pathway to new antiviral therapeutics .

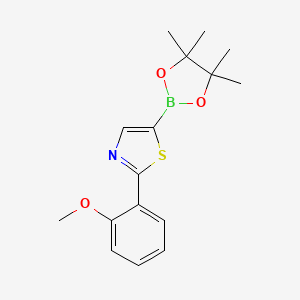

Synthesis of Bioactive Compounds

The 6-(4-Methoxyphenyl)pyrimidin-4-amine is a key intermediate in the microwave-assisted synthesis of various bioactive compounds. These synthesized compounds can exhibit a range of biological activities and are valuable in pharmaceutical research .

Structure-Activity Relationship (SAR) Studies

SAR studies of pyrimidine derivatives provide insights into the molecular features necessary for biological activity6-(4-Methoxyphenyl)pyrimidin-4-amine can be used to explore the effects of different substitutions on the pyrimidine ring, which is crucial for designing more potent and selective drugs .

Safety And Hazards

The compound is classified under GHS07 for safety. It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

properties

IUPAC Name |

6-(4-methoxyphenyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-15-9-4-2-8(3-5-9)10-6-11(12)14-7-13-10/h2-7H,1H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGFGFKRDRFRUKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Methoxyphenyl)pyrimidin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Trifluoromethyl)phenoxy]ethanimidamide hydrochloride](/img/structure/B1463121.png)

![4-[(2,2,2-Trifluoroethoxy)methyl]piperidine hydrochloride](/img/structure/B1463124.png)

![N-[2-(4-Methylpiperidin-1-YL)ethyl]propan-2-amine](/img/structure/B1463136.png)

![[(2,2-Diethylcyclopropyl)methyl]amine hydrochloride](/img/structure/B1463137.png)